molecular formula C14H21NO2 B3180948 (1-(4-Methoxybenzyl)piperidin-4-yl)methanol CAS No. 467423-20-7

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol

Cat. No.: B3180948
CAS No.: 467423-20-7
M. Wt: 235.32
InChI Key: RSKZUPMDQJMMDB-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol is a piperidine-derived compound featuring a 4-methoxybenzyl substituent at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol . The 4-methoxybenzyl group contributes to its lipophilicity and electronic profile, making it a versatile intermediate in medicinal chemistry. This compound has been utilized in synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease research, such as N-((1-(4-Methoxybenzyl)piperidin-4-yl)methyl)carboxamide derivatives (e.g., 8k and 6f), which demonstrated inhibitory activity against AChE and butyrylcholinesterase (BChE) .

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-14-4-2-12(3-5-14)10-15-8-6-13(11-16)7-9-15/h2-5,13,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKZUPMDQJMMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of piperidine derivatives, which have been extensively studied for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a 4-methoxybenzyl group and a hydroxymethyl group. This structure is pivotal in determining its interactions with biological targets.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancers. The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer cell survival.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)15.2Induction of apoptosis
PANC-1 (Pancreatic)18.7Inhibition of cell migration

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission and cellular signaling, impacting various physiological processes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor growth and increased survival rates in cancer-bearing mice.
  • Combination Therapy : Research indicates enhanced efficacy when used in combination with established chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the parent compound increases solubility compared to halogenated derivatives (e.g., fluoro or chloro), which prioritize lipophilicity and target affinity .

Pharmacological Activity

Compound Biological Activity IC₅₀/EC₅₀ Selectivity Index (SI) Application Reference
This compound derivatives (e.g., 8k ) AChE/BChE inhibition ~1–10 µM Not reported Alzheimer’s disease
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) Antiparasitic (resistant strain) 1.03 µg/mL SI = 182 Malaria
[1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8) Antiparasitic (resistant strain) 1.52 µg/mL SI = 67 Malaria
1-(4-Methoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) AChE inhibition ~0.5 µM >50 (vs. BChE) Alzheimer’s disease

Key Observations :

  • Antiparasitic Activity : Fluorinated and chlorinated derivatives (e.g., 7 , 8 ) exhibit superior activity against resistant Plasmodium strains compared to the methoxy-substituted parent compound, likely due to enhanced target binding via halogen interactions .
  • Central Nervous System (CNS) Targeting : Methoxybenzyl derivatives (e.g., 18c ) show high AChE inhibition, suggesting the methoxy group aids blood-brain barrier penetration, a critical factor for Alzheimer’s therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(4-Methoxybenzyl)piperidin-4-yl)methanol
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